

# Bleximenib's Frontier: Exploring Menin-KMT2A Dependency Beyond Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Bleximenib |           |  |  |
| Cat. No.:            | B12404535  | Get Quote |  |  |

A Technical Guide for Researchers and Drug Development Professionals

## Introduction

Bleximenib (JNJ-75276617) is an orally bioavailable, potent, and selective small-molecule inhibitor of the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1] This interaction is a critical dependency in certain hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1][2] Bleximenib disrupts the menin-KMT2A complex, leading to the downregulation of key target genes such as MEIS1 and HOXA9, which in turn induces differentiation and apoptosis in leukemic cells.[1][3] While the clinical development of Bleximenib has primarily focused on acute leukemias, a growing body of evidence suggests that the menin-KMT2A axis may be a therapeutic target in a broader range of cancers. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the potential of Bleximenib in other cancers with menin-KMT2A dependency, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

# The Menin-KMT2A Signaling Axis

The interaction between menin, a scaffold protein encoded by the MEN1 gene, and KMT2A is crucial for the proper regulation of gene expression during development and hematopoiesis.[2] In the context of KMT2A-r leukemias, the fusion proteins generated from chromosomal translocations retain the N-terminal portion of KMT2A, which is responsible for binding to



menin. This aberrant complex is recruited to chromatin, where it ectopically activates the transcription of potent oncogenes, including the HOX gene clusters and their cofactor MEIS1. [4] This leads to a blockage in differentiation and uncontrolled proliferation of hematopoietic progenitors.[2] Similarly, in NPM1-mutated AML, the menin-KMT2A interaction is essential for maintaining the leukemogenic program.[5]

**Bleximenib** and other menin inhibitors function by competitively binding to the MBM1 pocket on menin, thereby preventing its interaction with KMT2A.[4] This leads to the eviction of the KMT2A complex from the promoters of its target genes, resulting in their transcriptional repression and subsequent anti-leukemic effects.[5]



Click to download full resolution via product page

Menin-KMT2A Signaling Pathway and **Bleximenib**'s Mechanism of Action.

# Bleximenib in Acute Leukemias: A Quantitative Overview

Clinical trials have demonstrated the promising efficacy of **Bleximenib** in patients with relapsed/refractory (R/R) acute leukemias harboring KMT2A rearrangements or NPM1 mutations. The cAMeLot-1 (NCT04811560) is a key phase 1/2 study that has provided robust data on the safety and activity of **Bleximenib** monotherapy.[6][7]



| Dose Level (BID) | Overall Response<br>Rate (ORR) | Composite<br>Complete<br>Response (cCR)<br>Rate | Median Time to<br>First Response |
|------------------|--------------------------------|-------------------------------------------------|----------------------------------|
| 45 mg            | 36.4%[7]                       | 18.2%[7]                                        | 1.5 months[7]                    |
| 90/100 mg        | 47.6%[7]                       | 38.1%[7]                                        | 1.4 months[7]                    |
| 150 mg           | 55.0%[7]                       | 40.0%[7]                                        | 1.0 months[7]                    |

Table 1: Efficacy of

Bleximenib

Monotherapy in R/R

Acute Leukemia

(cAMeLot-1 Trial).[7]

In combination with venetoclax and azacitidine, **Bleximenib** has shown even higher response rates in both R/R and newly diagnosed AML patients.[8]

| Patient Population                                                               | Overall Response Rate<br>(ORR) | Composite Complete<br>Response (cCR) Rate |
|----------------------------------------------------------------------------------|--------------------------------|-------------------------------------------|
| R/R AML (Bleximenib + VEN + AZA)                                                 | 82%[8]                         | 59%[8]                                    |
| ND, Chemo-ineligible AML (Bleximenib + VEN + AZA)                                | 90%[8]                         | 75%[8]                                    |
| Table 2: Efficacy of Bleximenib in Combination Therapy for AML (NCT05453903).[8] |                                |                                           |

Preclinical studies have established the potent anti-proliferative activity of **Bleximenib** in various leukemia cell lines.



| Cell Line      | Genetic Alteration | IC50 (μM) |
|----------------|--------------------|-----------|
| MOLM-14        | KMT2A-r            | <0.1[2]   |
| MOLM-13        | KMT2A-r            | <0.1[2]   |
| MV4-11         | KMT2A-r            | <0.1[2]   |
| RS4:11 (B-ALL) | KMT2A-r            | <0.1[2]   |
| OCI-AML3       | NPM1c              | <0.1[2]   |
| THP-1          | KMT2A-r            | >15[2]    |

Table 3: In Vitro

Antiproliferative Activity of

Bleximenib in Leukemia Cell

Lines.[2]

# Expanding the Horizon: Bleximenib's Potential in Other Cancers

The dependency on the menin-KMT2A interaction is not limited to leukemias with KMT2A-r and NPM1 mutations. Emerging evidence points to its critical role in other hematological malignancies and even solid tumors.

# **NUP98-Rearranged Acute Myeloid Leukemia**

Translocations involving the nucleoporin 98 (NUP98) gene are associated with a poor prognosis in AML.[9] Preclinical studies have demonstrated that NUP98-fusion-driven leukemogenesis is dependent on the menin-KMT2A interaction.[9] Inhibition of this interaction with menin inhibitors has been shown to downregulate the expression of pro-leukemogenic transcription factors like Meis1, induce differentiation, and prolong survival in animal models of NUP98-rearranged AML.[9] Recognizing this potential, the ongoing clinical trial NCT05453903 is actively recruiting patients with AML harboring NUP98 or NUP214 alterations to be treated with **Bleximenib** in combination with other AML-directed therapies.[10]

## **Prostate Cancer**



Recent research has unveiled a context-dependent role for menin in solid tumors, including prostate cancer. While menin can act as a tumor suppressor in some contexts, it has been shown to be overexpressed in high-grade and castration-resistant prostate cancer (CRPC), where its high expression is associated with a poorer prognosis.[11][12] In CRPC, menin appears to switch to an oncogenic function, and its inhibition has been shown to suppress tumor cell proliferation, inhibit tumor growth in vivo, and restore sensitivity to chemotherapeutic agents.[11][12] Mechanistically, this has been linked to the activation of the PI3K/AKT pathway. [11] While these studies did not use **Bleximenib** specifically, they provide a strong rationale for investigating its potential in this common solid tumor.



Click to download full resolution via product page

General Experimental Workflow for Preclinical Evaluation of **Bleximenib**.

# Key Experimental Protocols Chromatin Immunoprecipitation (ChIP) Assay for MeninKMT2A Interaction

# Foundational & Exploratory





This protocol is a generalized procedure for assessing the occupancy of menin and KMT2A at specific gene promoters.

- 1. Cell Cross-linking and Chromatin Preparation:
- Treat 1-5 x 107 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the reaction with 0.125 M glycine.
- · Lyse the cells and isolate the nuclei.
- Resuspend the nuclear pellet in a lysis buffer containing protease inhibitors.
- Sonicate the chromatin to shear the DNA to an average size of 200-1000 bp.
- Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
- 2. Immunoprecipitation:
- Pre-clear the chromatin with Protein A/G beads.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for menin or KMT2A.
- Add Protein A/G beads to capture the antibody-protein-DNA complexes.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove nonspecific binding.
- 3. Elution and DNA Purification:
- Elute the chromatin complexes from the beads.
- Reverse the cross-links by incubating at 65°C with NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using phenol-chloroform extraction or a DNA purification kit.



#### 4. Analysis:

 Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for the promoter regions of target genes (e.g., MEIS1, HOXA9) and a negative control region.

# **Cell Viability (MTT) Assay**

This protocol outlines a common method for determining the cytotoxic effects of **Bleximenib** on cancer cell lines.

#### 1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium.
- Incubate overnight to allow for cell attachment.

#### 2. Drug Treatment:

- Prepare serial dilutions of **Bleximenib** in culture medium.
- Remove the old medium and add 100 μL of the **Bleximenib**-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

#### 3. MTT Addition and Incubation:

- Add 10 μL of a 5 mg/mL MTT solution to each well.
- Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- 4. Solubilization and Absorbance Measurement:
- Add 100  $\mu$ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.



- Incubate overnight at 37°C.
- Measure the absorbance at 570 nm using a microplate reader.
- 5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of Bleximenib that inhibits cell growth by 50%)
  using a dose-response curve fitting software.

### **Conclusion and Future Directions**

**Bleximenib** has demonstrated significant promise as a targeted therapy for acute leukemias with KMT2A rearrangements and NPM1 mutations. The preclinical and emerging clinical data strongly suggest that its therapeutic potential extends to other cancers characterized by a dependency on the menin-KMT2A signaling axis, such as NUP98-rearranged AML. Furthermore, foundational research in solid tumors like prostate cancer opens up exciting new avenues for investigation.

#### Future research should focus on:

- A comprehensive screening of Bleximenib across a wide panel of solid tumor cell lines to identify other cancer types with menin-KMT2A dependency.
- In-depth mechanistic studies in responsive solid tumor models to elucidate the contextspecific roles of the menin-KMT2A complex.
- Preclinical in vivo studies using patient-derived xenograft models of these cancers to validate the therapeutic efficacy of Bleximenib.
- The identification of predictive biomarkers beyond KMT2A-r and NPM1 mutations to guide patient selection in future clinical trials.

The continued exploration of **Bleximenib** and other menin inhibitors holds the potential to expand the reach of this targeted therapy and offer new hope to patients with a broader range of difficult-to-treat cancers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bleximenib Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. New results for Johnson & Johnson's bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 9. The menin-MLL1 interaction is a molecular dependency in NUP98-rearranged AML PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Menin inhibition suppresses castration-resistant prostate cancer and enhances chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bleximenib's Frontier: Exploring Menin-KMT2A
   Dependency Beyond Acute Leukemia]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12404535#bleximenib-s-potential-in-other-cancers-with-menin-kmt2a-dependency]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com